7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O/c1-11-15(17(26)21-14-5-3-2-4-6-14)16(12-7-9-13(19)10-8-12)25-18(20-11)22-23-24-25/h2-11,15-16H,1H3,(H,21,26)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQUMYSCMRDTFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of biological activities and are used on several therapeutic targets.
Mode of Action
Pyrimidine derivatives are known to interact with their targets in various ways, often due to their resemblance in structure with the nucleotide base pair of DNA and RNA.
Biological Activity
The compound 7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide is a member of the tetrahydrotetrazolopyrimidine class, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydrotetrazole ring fused with a pyrimidine moiety. The presence of the 4-chlorophenyl and N-phenyl substituents contributes to its lipophilicity and potential interactions with biological targets.
Inhibition of Enzymatic Activity
Another area of investigation involves the inhibition of enzymes critical in lipid metabolism. Compounds structurally similar to This compound have been shown to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. Such inhibition can modulate various physiological processes including pain and inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. For example:
| Compound | Structure Features | IC50 (μM) | Biological Activity |
|---|---|---|---|
| 1 | Cyclopropylmethylamide | 10 | NAPE-PLD Inhibitor |
| 2 | Phenyl ring substitution | 15 | Moderate activity |
| 3 | Tetrahydrotetrazole core | 20 | Low activity |
This table illustrates how structural modifications can significantly influence biological activity. The presence of specific functional groups can enhance or diminish efficacy against target enzymes or viruses.
Case Studies and Research Findings
Several studies have contributed to our understanding of this compound's biological activities:
- Antiviral Studies : A series of sulfonamide derivatives were synthesized and tested for their antiviral properties against TMV. The results indicated that compounds with similar structural motifs to our target compound showed inhibition rates comparable to known antivirals .
- Enzyme Inhibition Studies : Research on pyrimidine derivatives revealed that modifications at certain positions could lead to potent inhibitors of NAPE-PLD, suggesting that our compound may also exhibit similar inhibitory effects when tested in vitro .
- Pharmacological Evaluation : Further pharmacological evaluations are necessary to assess the full therapeutic potential and safety profile of this compound in vivo.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound is compared to structurally related derivatives, focusing on substituent variations, heterocyclic cores, and pharmacological implications.
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Substituent Effects: 7-Position: Chlorophenyl (target) vs. bromophenyl (higher lipophilicity) or morpholinophenyl (enhanced solubility) . 5-Position: Methyl (target) vs. trifluoromethyl (increased metabolic stability) . 6-Position: Carboxamide (target) vs. ester (reduced bioavailability due to hydrolysis susceptibility) .
Structural Data :
- NMR Analysis : For the bis-carboxamide analog (), ¹H NMR signals at δ 2.41 ppm (CH₃) and 10.25 ppm (NH) confirm carboxamide functionality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
